Cicerarin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
VKSTGRADDDLAVKTKYLPP |
Origin of Product |
United States |
Origin and Isolation Methodologies of Cicerarin
Plant Source Identification: Cicer arietinum Cultivars
Cicerarin has been specifically isolated from the seeds of the green chickpea cultivar of Cicer arietinum. nih.gov Cicer arietinum is a significant pulse crop believed to have originated in the Middle East, specifically the area between southeastern Turkey and adjoining Syria. It is widely cultivated in tropical, subtropical, and warm temperate regions globally. While Cicer arietinum encompasses various types, including the 'Desi' and 'Kabuli' varieties, the isolation of this compound has been reported from the green chickpea cultivar. nih.gov
Extraction and Initial Processing Techniques
The initial steps in isolating peptides from plant sources like Cicer arietinum typically involve preparing the plant material and extracting the target compounds. While specific detailed initial processing for this compound was not extensively detailed in the provided search results, general methods for chickpea protein isolation often involve preparing flour from the seeds. Alkaline extraction methods are reported to be effective for extracting protein from food legumes, followed by precipitation, for instance, by adjusting the pH to the isoelectric point. Ammonium sulfate (B86663) precipitation can also be used as an initial step to concentrate proteins from chickpea seed extracts.
Advanced Chromatographic Separation and Purification Strategies for this compound
The purification of this compound from the initial extract involves advanced chromatographic techniques to separate it from other compounds based on its specific properties. The procedure for isolating this compound has been reported to involve a sequence of chromatographic steps. nih.gov
Ion exchange chromatography is a technique used to separate molecules based on their net surface charge. The process involves the reversible adsorption of charged molecules to an immobilized phase with an opposite charge. Separation is achieved by eluting the bound molecules using buffers of increasing ionic strength or changing pH. In the isolation of this compound, ion exchange chromatography on DEAE-cellulose was employed. nih.gov DEAE-cellulose is a weak anion exchanger, meaning it is positively charged at neutral pH and binds negatively charged molecules. This compound was found to be unadsorbed on DEAE-cellulose in 10mM Tris-HCl buffer (pH 7.3), indicating it is likely positively charged or neutral under these conditions, passing through the column while negatively charged impurities would bind. nih.gov
Affinity chromatography is a highly selective purification method that utilizes specific binding interactions between a target molecule and an immobilized ligand on a stationary phase. Molecules with specific binding affinity to the ligand are retained on the column, while others pass through. The bound molecule is then eluted by altering conditions to disrupt the specific interaction. For this compound purification, affinity chromatography on Affi-gel blue gel was a key step. nih.gov Affi-gel blue gel is a matrix with immobilized Cibacron Blue F3GA dye, which has an affinity for a variety of proteins, including those that bind nucleotides, kinases, and albumin. This compound was reported to be adsorbed on Affi-gel blue gel in 10mM Tris-HCl buffer (pH 7.3), suggesting an interaction with the immobilized ligand under these conditions. nih.gov
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size and shape. The stationary phase consists of porous beads with a defined pore size range. Larger molecules that are too large to enter the pores elute quickly in the void volume, while smaller molecules that can enter the pores are retarded and elute later. This technique is effective for fractionating molecules within a specific size range and for removing smaller contaminants like salts. In the isolation of this compound, gel filtration was performed by fast protein liquid chromatography (FPLC) on Superdex 75. nih.gov Superdex 75 is a gel filtration medium commonly used for separating proteins and peptides in the size range where this compound (with a reported molecular mass of 8 kDa) would be fractionated. nih.gov
The sequential application of these chromatographic methods allows for the progressive enrichment and purification of this compound based on its charge, binding properties, and size.
Purity Assessment Techniques in Peptide Isolation
Assessing the purity of isolated peptides like this compound is crucial to confirm the success of the purification process and for subsequent studies. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a commonly used technique for determining peptide purity. RP-HPLC separates peptides based on their hydrophobicity, and the purity is typically determined by measuring the percentage of the target peptide peak relative to other detected peaks, often using UV detection at wavelengths like 210-220 nm. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to provide information about the molecular weight of the eluted compounds, helping to identify the target peptide and potential impurities. While peptide purity refers to the proportion of the correct peptide relative to impurities excluding water and salts, peptide content considers the percentage of the target peptide in the entire sample, including moisture and salts.
Structural Characterization and Elucidation of Cicerarin
Primary Amino Acid Sequence Determination
The primary structure of a peptide, its amino acid sequence, is fundamental to understanding its function and properties. The N-terminal amino acid sequence of Cicerarin has been determined as VKSTGRADDDLAVKTKYLPP. nih.gov This sequence has been noted as being dissimilar from those of previously known proteins and peptides. nih.gov
Techniques commonly employed for primary amino acid sequence determination of peptides include methods like Edman degradation and mass spectrometry-based approaches. ropensci.orgnih.govnih.govuni.lunih.govnih.gov Edman degradation sequentially removes and identifies amino acid residues from the N-terminus of a peptide. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), involves fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting fragments to deduce the amino acid sequence. ropensci.orgnih.govnih.govuni.lunih.gov
Molecular Weight Analysis of this compound
The molecular weight of a peptide is a key physical characteristic. This compound has been reported to have a molecular mass of approximately 8 kDa. nih.govr-project.org Another source lists its molecular weight as 8000. This places this compound within a similar molecular weight range as other peptides found in chickpea, such as cicerin (B1577487) and arietin, which have reported molecular weights between 5 and 8 kDa.
Molecular weight analysis of peptides is frequently performed using mass spectrometry. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly used to determine the mass-to-charge ratio of the intact peptide, allowing for the calculation of its molecular weight. nih.gov
Table 1: Molecular Weight and Partial Sequence of this compound
| Property | Value | Source Plant |
| Molecular Weight | ~8 kDa (or 8000) | Green chickpea |
| N-terminal Sequence | VKSTGRADDDLAVKTKYLPP | Green chickpea |
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the structural and conformational properties of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy are widely used for detailed structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Secondary Structure Prediction
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution, providing information on their conformation and dynamics. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) cross-peaks in NMR spectra (such as TOCSY and NOESY), researchers can assign resonances to specific nuclei and determine spatial proximities between atoms. This information is then used to calculate the peptide's three-dimensional structure. NMR can also provide insights into the secondary structure elements present, such as alpha-helices and beta-sheets, and how they are arranged. While NMR is a standard technique for peptide structure determination, specific detailed NMR data and complete conformational analysis for the full this compound peptide were not found in the provided search results, although related studies on peptidomimetics based on a chickpea tripeptide utilized NMR.
Mass Spectrometry for Peptide Sequencing and Purity Confirmation
As mentioned in the section on primary sequence determination, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for peptide sequencing by analyzing fragmentation patterns. ropensci.orgnih.govnih.govuni.lunih.gov Beyond sequencing, mass spectrometry is also used to confirm the purity of isolated peptides by verifying that the observed mass corresponds to the expected molecular weight and detecting the presence of any contaminants or modified forms of the peptide. Different ionization techniques, such as electrospray ionization (ESI) and MALDI, coupled with various mass analyzers, are employed for these purposes. nih.govuni.lu
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure content of proteins and peptides in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the types and proportions of secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coil conformations. Analysis of the CD spectrum can provide an estimate of the percentage of each type of secondary structure present in the peptide. CD spectroscopy can also be used to monitor changes in secondary structure upon changes in environmental conditions (e.g., temperature, pH) or upon interaction with other molecules. While CD is a standard method for this type of analysis, specific CD spectral data and secondary structure percentages for this compound were not available in the provided search results.
Structural Homology and Relationship to Other Antimicrobial Peptides (AMPs)
This compound is characterized as a novel antifungal peptide. nih.govwikipedia.orgresearchgate.netr-project.org While its N-terminal sequence has been reported as dissimilar from known proteins and peptides nih.gov, it belongs to the broader class of antimicrobial peptides (AMPs). AMPs are a diverse group of peptides found in various organisms that play a crucial role in innate immunity by exhibiting activity against bacteria, fungi, viruses, and parasites.
AMPs exhibit a wide range of sequences and structures, and their activity is often related to their physicochemical properties, such as charge, hydrophobicity, and the ability to adopt specific secondary structures (e.g., alpha-helices, beta-sheets) that can interact with microbial membranes. Some AMPs are cysteine-rich and their structures are stabilized by disulfide bonds, such as defensins.
This compound has been discussed alongside other antifungal peptides found in chickpea, namely cicerin and arietin. wikipedia.org Although these peptides have similar molecular weights (5-8 kDa), they show differences in their antifungal activity, suggesting variations in their sequences and/or structures contribute to their specific biological effects. wikipedia.org The study of structural homology among AMPs is important for understanding their mechanisms of action and for the design of new antimicrobial agents, including peptidomimetics. r-project.org
Table 2: Comparison of Chickpea Peptides
| Peptide | Source Plant | Molecular Weight | N-terminal Sequence | Antifungal Activity Notes |
| This compound | Green chickpea | ~8 kDa (8000) | VKSTGRADDDLAVKTKYLPP | Potent antifungal activity reported. wikipedia.orgr-project.org |
| Cicerin | Chickpea seeds | 5-8 kDa (8200) | ARCENFADSYRQPPISSSQT | Exhibited cell-free translation-inhibiting activity. wikipedia.org |
| Arietin | Chickpea seeds | 5-8 kDa (5600) | GVGYKVVVTTTAAADDDDVV | More potent against certain fungi compared to cicerin. wikipedia.org |
Mechanistic Investigations of Cicerarin S Biological Activities
Antifungal Activity and Mechanisms of Action
Cicerarin has demonstrated antifungal activity against a range of plant pathogens. Studies have aimed to elucidate the mechanisms underlying this inhibitory effect, including interactions with fungal cell membranes, effects on cellular processes, and its stability.
This compound has been shown to manifest antifungal activity against several fungal species that are significant plant pathogens. These include Botrytis cinerea, Mycosphaerella arachidicola, and Physalospora piricola. researchgate.netnih.govresearchgate.netresearchgate.net
Antifungal peptides, including this compound, are understood to interact with fungal membrane components, potentially leading to the formation of membrane channels or pores and subsequent degradation of the fungal cell membrane. docsdrive.com Disrupting the integrity and permeability of the fungal cell membrane is a known mechanism by which antifungal agents can inhibit fungal growth. mdpi.comsemanticscholar.orgiosrphr.org This disruption can lead to the leakage of intracellular contents and ultimately cell death. semanticscholar.orgnih.gov
Medicinal plants and compounds derived from them can exert antifungal effects through various mechanisms, including the inhibition of DNA transcription and the reduction of fungal cell populations. iosrphr.orggsconlinepress.com They can also inhibit the activity of fungal antioxidant enzymes and suppress fungal biofilm formation. iosrphr.orggsconlinepress.commdpi.commdpi.com Biofilm formation in fungi, such as Candida albicans, involves complex transcriptional regulatory networks. nih.govnih.govbiorxiv.org While the specific effects of this compound on these processes are not detailed in the provided snippets beyond the general mechanisms of antifungal compounds, the broader research indicates that disruption of these cellular functions is a common mode of antifungal action.
Studies on the thermal stability of this compound's antifungal activity have indicated that its potency is retained even after exposure to elevated temperatures. Specifically, the antifungal activity against B. cinerea, M. arachidicola, and Physalospora piricola was retained after exposure to 100 °C for 15 minutes. researchgate.net This suggests a degree of thermal robustness in the compound's antifungal properties.
Antiviral Activity: Focus on HIV-1 Reverse Transcriptase Inhibition
Beyond its antifungal properties, this compound has also been investigated for its potential antiviral activities, particularly concerning the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase.
Comparative Analysis with Known Antiviral Peptides
Antiviral peptides (AVPs) represent a diverse class of molecules that interfere with viral replication through various mechanisms. These can include disrupting viral membranes, inhibiting viral attachment to host cells, blocking viral entry or intracellular trafficking, restricting viral transcription and translation, or preventing the budding of mature viral particles. Some AVPs function as attachment inhibitors by blocking the binding of viral glycoproteins to host cell receptors. Others may directly act on the viral envelope or inhibit intracellular functions necessary for viral replication.
This compound has been reported to exhibit inhibitory activity against HIV-1 reverse transcriptase. Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV, as it converts viral RNA into DNA. Inhibition of this enzyme disrupts the viral life cycle. While this finding suggests a potential antiviral mechanism for this compound targeting a key viral enzyme, detailed comparative mechanistic studies analyzing this compound's mode of action alongside a broad range of other known antiviral peptides are not extensively described in the available literature. General mechanisms of other antiviral peptides, such as membrane disruption or receptor blockade, are well-documented, but a direct, in-depth comparison of this compound's specific inhibitory mechanism against reverse transcriptase with the diverse mechanisms of other known AVPs is not provided within the scope of the reviewed research.
Other Potential Biological Activities (Mechanistic Studies)
Beyond its potential antiviral effects, this compound has demonstrated other biological activities, notably antifungal properties. This compound has been identified as a novel antifungal peptide from green chickpea nih.gov. Studies have shown that this compound exerts antifungal activity against various fungal species, including Botrytis cinerea, Mycosphaerella arachidicola, and Physalospora piricola nih.gov. Arietin, another compound found in Cicer arietinum, was reported to be more potent against M. arachidicola, B. cinerea, and F. oxysporum, while cicerin (B1577487) (distinct from this compound) showed higher cell-free translation-inhibiting activity.
While the antifungal activity of this compound is established, the specific mechanistic details underlying how this compound inhibits fungal growth or viability are not extensively elaborated in the provided information. General mechanisms by which medicinal plants and peptides can exert antifungal effects include causing membrane disturbance leading to loss of integrity, inhibiting DNA transcription, reducing cell populations, inhibiting fungal antioxidant enzymes, and inhibiting fungal biofilm formation. However, the precise mechanism(s) employed by this compound to achieve its antifungal effects against the targeted fungi are not explicitly detailed in the search results.
Biosynthetic Pathways and Genetic Basis of Cicerarin Production
Identification of Genes Encoding Cicerarin in Cicer arietinum L.
Identifying the specific gene or genes encoding the peptide this compound in Cicer arietinum L. requires targeted molecular research, such as transcriptome sequencing, gene cloning, and functional characterization. The search results provide information on the identification of various gene families and transcription factors in chickpea nih.govnih.govfrontiersin.orgplos.org, and the availability of a draft genome sequence nih.gov, which are valuable resources for gene discovery in this species. However, none of the provided snippets specifically mention the identification or cloning of the gene(s) directly responsible for encoding the this compound peptide. Research has identified this compound as a peptide with an N-terminal amino acid sequence VKSTGRADDDLAVKTKYLPP and a molecular mass of 8 kDa, isolated from green chickpea seeds researchgate.net. This suggests it is a gene product, but the gene itself is not identified in the search results.
Post-Translational Modifications and Maturation Pathways
Peptide biosynthesis often involves post-translational modifications (PTMs) that are crucial for protein folding, stability, localization, and activity wikipedia.orgnih.govfrontiersin.orgnih.gov. These modifications can include proteolytic cleavage, disulfide bond formation, glycosylation, phosphorylation, and others wikipedia.orgnih.gov. Maturation pathways involve the processing of a precursor protein into its final, active form. While the importance of PTMs in plant biological processes, including the biosynthesis of various compounds, is recognized frontiersin.org, and general information on PTMs is available wikipedia.orgnih.govnih.govgoogle.com, the specific post-translational modifications and maturation pathway that the this compound peptide undergoes in Cicer arietinum are not described in the provided search results. The fact that this compound is an 8 kDa peptide researchgate.netrsc.org suggests it might be derived from a larger precursor protein through proteolytic cleavage, a common maturation step for peptides wikipedia.org.
Regulatory Mechanisms Governing this compound Expression
The expression of genes encoding plant peptides and proteins is tightly regulated at transcriptional, post-transcriptional, translational, and post-translational levels in response to developmental cues and environmental stimuli nih.govmdpi.com. Transcription factors play a significant role in regulating gene expression in Cicer arietinum, with studies identifying and analyzing various transcription factor families nih.govfrontiersin.orgplos.org. Regulatory mechanisms involving miRNAs have also been explored in chickpea in the context of stress responses nih.gov. However, the specific regulatory mechanisms, including the transcription factors, signaling pathways, or environmental conditions that govern the expression of the gene(s) encoding this compound in Cicer arietinum, are not detailed in the provided search results. The isolation of this compound from green chickpea seeds researchgate.net suggests its expression may be related to seed development or specific tissue types.
Synthetic Strategies and Cicerarin Analogues Development
Chemical Synthesis of Cicerarin and its Fragments
There is no available scientific literature detailing the total chemical synthesis of the full-length 8kDa this compound peptide. The total synthesis of a peptide of this size is a formidable challenge for current methodologies, such as solid-phase peptide synthesis (SPPS), due to potential issues with cumulative yield, purification, and proper folding.
While the synthesis of smaller peptide fragments is theoretically more feasible, no studies have been published that describe the synthesis of specific fragments of this compound, including its identified N-terminal sequence (VKSTGRADDDLAVKTKYLPP). nih.gov Research on other chickpea peptides has been conducted, but these studies focus on enzymatic hydrolysis to produce smaller bioactive peptides rather than de novo chemical synthesis. researchgate.netproquest.comillinois.edunih.govfrontiersin.org
Rational Design and Synthesis of this compound Analogues and Peptidomimetics
Currently, there are no published studies on the rational design and synthesis of this compound analogues or peptidomimetics. The development of such molecules would typically require a foundational understanding of this compound's three-dimensional structure and the key amino acid residues responsible for its antifungal activity. This information is not yet available.
Rational design strategies for other antimicrobial peptides often involve modifying the sequence to enhance properties like potency, stability, or target selectivity. However, without specific structural or functional data for this compound, the application of these principles remains speculative for this particular peptide.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
No structure-activity relationship (SAR) studies for this compound derivatives have been reported in the scientific literature. SAR studies are essential for understanding which parts of a peptide are crucial for its biological function and for guiding the design of more effective analogues. Performing such studies would first require the synthesis of a series of this compound derivatives with systematic modifications, which, as noted, has not been documented. While SAR studies are common for other classes of antifungal peptides, such as plant defensins, this research has not been extended to this compound specifically. acs.orgnih.gov
Bioengineering Approaches for Enhanced this compound Production
Given the challenges associated with the chemical synthesis of a large peptide like this compound, bioengineering or recombinant production would be the more probable route for its large-scale production. However, there is no specific literature describing the successful recombinant expression of this compound in microbial or other host systems.
General bioengineering approaches for producing plant-derived antimicrobial peptides often involve cloning the corresponding gene into expression vectors for hosts like E. coli or yeast. This allows for potentially high-yield and cost-effective production. Research has been conducted on expressing other antifungal genes and proteins from chickpeas, but this compound has not been a specific subject of these studies. researchgate.netresearchgate.netejfa.me
Molecular Interactions and Target Identification of Cicerarin
Ligand-Receptor Binding Studies for Specificity and Affinity
Ligand-receptor binding studies are fundamental in characterizing the interaction between a molecule, such as Cicerarin (the ligand), and its binding partner (the receptor), which could be a protein or a component of a cellular structure like the membrane. These studies aim to determine the specificity of the interaction and the affinity with which the ligand binds to the receptor, often quantified by parameters like the dissociation constant (Kd). The search results mention that this compound is an antifungal peptide and studies on membrane-acting antifungal peptides often involve investigating their interaction with phospholipid bilayers rsc.orgiiitd.edu.in. This suggests that the fungal membrane could act as a "receptor" for this compound. While the importance of binding affinity and specificity in peptide-target interactions is recognized nih.gov, the provided information does not include specific quantitative ligand-receptor binding data, such as experimentally determined Kd values, for this compound peptide with any identified molecular target or cellular component. Performing such studies would involve incubating labeled this compound with potential target molecules or cellular fractions and measuring the extent of binding under controlled conditions to determine the strength and selectivity of the interaction.
Future Directions in Cicerarin Research
Advancements in High-Throughput Screening for Novel Activities
High-throughput screening (HTS) is a powerful approach that allows for the rapid evaluation of large numbers of compounds or conditions to identify those with desired properties tandfonline.comdntb.gov.uanih.govresearchgate.net. Applying advanced HTS techniques to Cicerarin research could significantly accelerate the discovery of novel bioactivities beyond its known antifungal effects. Future studies could utilize miniaturized assay formats and automated systems to screen this compound against a wide range of biological targets, including various plant pathogens, insect pests, or even weed species, to uncover a broader spectrum of agricultural applications. The development of novel high-throughput platforms, such as microfluidic systems or advanced biosensors, could enhance the efficiency and sensitivity of screening for subtle or previously undetected activities of this compound dntb.gov.uanih.gov. This could involve screening different structural modifications or derivatives of this compound to understand structure-activity relationships and potentially identify compounds with enhanced potency or altered specificities. High-throughput mining of natural product libraries could also be employed to find synergistic interactions between this compound and other compounds.
Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research
Omics technologies, including proteomics and metabolomics, offer comprehensive insights into the molecular changes within biological systems. Applying these technologies to study the interaction of this compound with target organisms, such as fungi or plants, can elucidate its mechanisms of action at a molecular level. Proteomics can be used to identify proteins in the target organism whose abundance or modification changes upon exposure to this compound, revealing the cellular pathways affected by the peptide. Metabolomics can provide a snapshot of the small molecule metabolites within the system, helping to understand the metabolic responses to this compound treatment and potentially identifying biomarkers of its activity. Integrating data from both proteomics and metabolomics can offer a more holistic view of this compound's biological effects, providing a deeper understanding of how it exerts its antifungal activity and potentially uncovering other biological roles or interactions. These approaches can also be used to study the production of this compound in chickpea, optimizing conditions for higher yields or identifying genetic factors involved in its biosynthesis.
Development of Advanced Delivery Systems for this compound in Agricultural Applications
For this compound to be effectively utilized in agricultural settings, developing advanced delivery systems is crucial. These systems can protect the peptide from degradation, ensure its targeted delivery to the site of action, and control its release over time. Future research should focus on exploring various encapsulation techniques, such as nanoparticles, microcapsules, or liposomes, to formulate this compound for improved stability and efficacy in the field. Nanoscale delivery systems, for instance, hold promise for enhancing the penetration of this compound into plant tissues or fungal cells. Research is needed to design delivery systems that are environmentally friendly and sustainable, aligning with modern agricultural practices. Investigating smart delivery systems that respond to specific environmental triggers, such as pH, temperature, or the presence of a pathogen, could allow for the targeted and controlled release of this compound, minimizing waste and maximizing its impact.
Collaborative Research Initiatives for Comprehensive this compound Characterization
Addressing the full potential of this compound necessitates collaborative efforts among researchers from diverse disciplines and institutions. Future research should prioritize establishing collaborative initiatives bringing together experts in peptide chemistry, plant science, mycology, agricultural engineering, and potentially bioinformatics and computational biology. These collaborations can facilitate a more comprehensive characterization of this compound, from its precise chemical structure and physical properties to its biological functions and interactions within complex agricultural ecosystems. Joint projects can enable the sharing of resources, expertise, and data, accelerating the pace of discovery and translation of this compound research into practical applications. Collaborative networks can also be instrumental in standardizing research methodologies and developing shared databases for this compound-related information.
Q & A
Q. What are the primary methodologies for isolating and characterizing Cicerarin from plant sources?
this compound, a novel antifungal peptide, is typically isolated using solvent extraction (e.g., aqueous or ethanol-based) followed by chromatographic purification techniques such as size-exclusion chromatography or HPLC. Structural characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm peptide sequences and post-translational modifications . Initial bioactivity screening involves antifungal assays against target organisms like Candida albicans or Aspergillus species, with minimum inhibitory concentration (MIC) values quantified using microdilution methods .
Q. What known biological activities of this compound have been validated in peer-reviewed studies?
this compound exhibits broad-spectrum antifungal activity, particularly against filamentous fungi and yeast-like pathogens. Its mechanism may involve membrane disruption, as evidenced by leakage assays and electron microscopy. Co-isolated compounds, such as stilbenes and saponins from chickpea extracts, show complementary antibacterial effects against Gram-negative (Pseudomonas syringae) and Gram-positive (Enterococcus faecalis) bacteria, though these require separate validation . Standardized protocols for bioactivity testing are recommended, including positive controls (e.g., amphotericin B) and adherence to CLSI guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy reported across different studies?
Discrepancies may arise from variations in extraction protocols, source material (e.g., chickpea cultivars), or microbial strain specificity. To address this:
- Conduct systematic reviews with meta-analysis to aggregate data and identify confounding variables .
- Replicate experiments under controlled conditions, standardizing parameters like solvent polarity, temperature, and inoculum size .
- Perform comparative metabolomics to profile secondary metabolites in source materials, ensuring this compound’s concentration is quantified via LC-MS/MS .
Q. What experimental strategies optimize this compound’s stability for in vivo applications?
this compound’s peptide structure is susceptible to enzymatic degradation and pH-dependent denaturation. Methodological approaches include:
- Formulation studies : Encapsulation in liposomes or nanoparticles to enhance bioavailability .
- Structural modification : Alanine scanning mutagenesis to identify residues critical for stability without compromising activity .
- Pharmacokinetic assays : Radiolabeling or fluorescent tagging to track degradation kinetics in model organisms .
Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?
SAR analysis requires:
- Synthetic analogs : Solid-phase peptide synthesis to generate variants with altered charge or hydrophobicity .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to fungal cell wall components (e.g., chitin or β-glucans) .
- Molecular dynamics simulations : Modeling interactions with lipid bilayers to predict membrane-disruptive activity .
Q. What methodologies validate this compound’s in vitro findings in complex biological systems?
Transitioning from in vitro to in vivo models involves:
- Infection models : Use of Galleria mellonella or murine candidiasis models to assess efficacy and toxicity .
- Immune modulation assays : Flow cytometry to evaluate host immune responses (e.g., cytokine profiling) during this compound treatment .
- Resistance monitoring : Serial passage experiments to detect emergent fungal resistance mechanisms .
Methodological Best Practices
Q. What steps ensure reproducibility in this compound-related research?
- Detailed documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections, including reagent sources, instrument settings, and raw data deposition .
- Negative controls : Include heat-inactivated this compound or scrambled peptide sequences to confirm specificity .
- Inter-laboratory validation : Collaborate with independent labs to cross-verify key findings .
Q. How should researchers design experiments to explore this compound’s synergism with other antimicrobial agents?
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) to classify interactions (additive, synergistic, or antagonistic) .
- Transcriptomic profiling : RNA-seq to identify fungal pathways perturbed by this compound-combination therapies .
- Toxicity screens : Mammalian cell viability assays (e.g., MTT) to rule off-target effects .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate IC50/EC50 values .
- ANOVA with post-hoc tests : Compare efficacy across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
- Machine learning : Train models on high-throughput screening data to predict bioactive peptide sequences .
Q. How can researchers address gaps in this compound’s mechanistic understanding?
- CRISPR-Cas9 knockouts : Generate fungal mutants lacking putative this compound targets (e.g., membrane transporters) .
- Proteomic profiling : Tandem mass spectrometry to identify host or microbial proteins interacting with this compound .
- Cryo-EM : Resolve peptide-membrane complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
